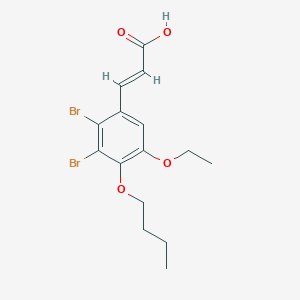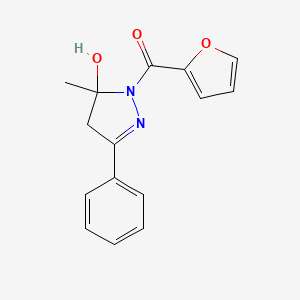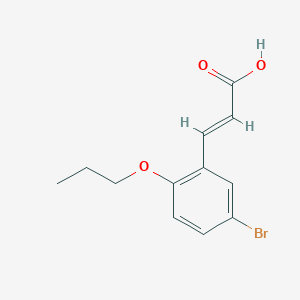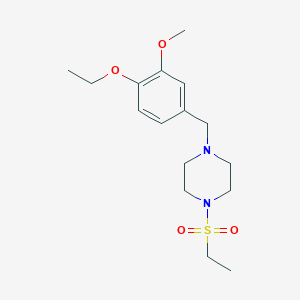![molecular formula C25H18N4O4 B10878327 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine system, and substituted with hydroxy and methoxy phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Construction of the Triazolo-Pyrimidine Core: This step often involves the reaction of a suitable hydrazine derivative with a pyrimidine precursor, followed by cyclization.
Substitution Reactions: Introduction of the hydroxy and methoxy phenyl groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolo-pyrimidine core, potentially leading to the opening of the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and their electronic properties.
Biology
Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the design of molecules with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the methoxyphenyl group, providing a simpler structure.
2-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks the hydroxyphenyl group, altering its reactivity and biological activity.
12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol: Lacks both hydroxy and methoxy groups, providing a base structure for comparison.
Uniqueness
The presence of both hydroxy and methoxy phenyl groups in 2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol imparts unique electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, solubility, and biological activity, making it distinct from its simpler analogs.
Properties
Molecular Formula |
C25H18N4O4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
13-(2-hydroxyphenyl)-9-(2-methoxyphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C25H18N4O4/c1-32-19-9-5-3-7-16(19)21-17-11-10-14(30)12-20(17)33-25-22(21)24-27-23(28-29(24)13-26-25)15-6-2-4-8-18(15)31/h2-13,21,30-31H,1H3 |
InChI Key |
JNEULNOJTWKKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)C6=CC=CC=C6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)
![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)


![4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10878272.png)
![2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10878273.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10878282.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10878286.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10878291.png)
![2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B10878298.png)

